molecular formula C10H8N2O2 B1335007 Bis(isocyanatomethyl)benzene CAS No. 25854-16-4

Bis(isocyanatomethyl)benzene

Cat. No. B1335007
CAS RN: 25854-16-4
M. Wt: 188.18 g/mol
InChI Key: FKTHNVSLHLHISI-UHFFFAOYSA-N
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Description

Bis(isocyanatomethyl)benzene, also known as m-Xylylene diisocyanate, is a chemical compound with the linear formula C6H4(CH2NCO)2 . It has a molecular weight of 188.18 .


Synthesis Analysis

The synthesis of Bis(isocyanatomethyl)benzene has been studied extensively. One method involves the reaction of m-xylylenediamine with bis(trichloromethyl) Carbonate . The optimal conditions for this reaction were found to be a molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate of 1.2:1.0, a nitrogen gas velocity of 8 mL·min-1, a reaction temperature of 125°C, and a reaction time of 8.0 hours .


Molecular Structure Analysis

The molecular structure of Bis(isocyanatomethyl)benzene is represented by the linear formula C6H4(CH2NCO)2 .


Chemical Reactions Analysis

The chemical reactions of Bis(isocyanatomethyl)benzene primarily involve its isocyanate groups. In water and gastric fluid simulant, immediate and complete hydrolysis of the substance to 1,3-benzenedimethanamine occurs .


Physical And Chemical Properties Analysis

Bis(isocyanatomethyl)benzene has a refractive index of 1.591, a boiling point of 130 °C at 2 mmHg, a melting point of -7 °C, and a density of 1.202 g/mL at 25 °C .

Safety And Hazards

Bis(isocyanatomethyl)benzene is moderately toxic by ingestion and can cause skin and eye irritation. It may cause an allergic skin reaction and is considered a sensitizer. When heated to decomposition, it emits very toxic fumes of NOx . It’s also noted that it may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

1,2-bis(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHNVSLHLHISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922174
Record name 1,2-Bis(isocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(isocyanatomethyl)benzene

CAS RN

25854-16-4, 116846-29-8
Record name Benzene, bis(isocyanatomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025854164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bis(isocyanatomethyl)-
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Record name 1,2-Bis(isocyanatomethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(isocyanatomethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Xylylene Diisocyanate?

A1: Xylylene Diisocyanate has the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol.

Q2: How is the structure of Xylylene Diisocyanate confirmed?

A2: Techniques like Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) are employed to confirm the structure of Xylylene Diisocyanate. []

Q3: What is the primary reaction Xylylene Diisocyanate undergoes?

A3: The primary reaction is with alcohols to form polyurethane. The isocyanate groups (-NCO) react with the hydroxyl groups (-OH) of alcohols, creating urethane linkages. [, ]

Q4: What are the advantages of using Xylylene Diisocyanate in polyurethane production?

A4: Xylylene Diisocyanate is known to impart excellent yellowing resistance and weather resistance to polyurethane products, making it suitable for applications requiring long-term durability. []

Q5: In which industries is Xylylene Diisocyanate-based polyurethane commonly used?

A5: Due to its desirable properties, Xylylene Diisocyanate finds applications in various industries, including optical polymer composites, construction, and automotive. []

Q6: Are there any specific examples of Xylylene Diisocyanate use in optical applications?

A6: Yes, Xylylene Diisocyanate can be used to synthesize high refractive index polyurethanes with potential applications in optical lenses and devices. [] It has also been used in the production of moisture-resistant protective films for optical crystals like KDP. []

Q7: What are the characteristics of polyurethane films made from Xylylene Diisocyanate?

A7: Polyurethane films derived from Xylylene Diisocyanate exhibit enhanced thermal stability when the crosslink density is high. Additionally, these films demonstrate good solvent resistance, particularly at higher crosslink densities. []

Q8: What influences the moisture resistance of Xylylene Diisocyanate-based polyurethane?

A8: The moisture resistance of these polyurethane structures is influenced by both the crosslink density and the type of polyol used in conjunction with Xylylene Diisocyanate during the synthesis. []

Q9: How does Xylylene Diisocyanate compare to other diisocyanates in terms of UV resistance?

A9: Studies suggest that the UV resistance of polyurethane films decreases in the following order: Tolylene Diisocyanate (TDI) > Polyphenyl Polymethylene Polyisocyanate (PAPI) > Xylylene Diisocyanate (XDI). []

Q10: Is Xylylene Diisocyanate used as a catalyst?

A10: While Xylylene Diisocyanate is primarily used as a monomer in polyurethane synthesis, its reactivity can be exploited in catalytic applications. For example, it can be used to modify other materials, such as tetrahydrophthalic acid diglycidyl acylic ester, to improve their properties for specific applications like UV-cured paints. []

Q11: What are some promising non-phosgene methods for Xylylene Diisocyanate synthesis?

A11: One promising approach involves reacting m-xylylenediamine with bis(trichloromethyl) carbonate, a less toxic alternative to phosgene. [] Another method involves the thermal decomposition of a halogen atom-eliminated bisamide compound. []

Q12: Are there any challenges associated with Xylylene Diisocyanate production?

A12: Yes, obtaining high-purity Xylylene Diisocyanate is challenging due to its thermal sensitivity and tendency to polymerize. Specialized techniques like crystallization distillation are being investigated to overcome these challenges. []

Q13: What are the safety concerns associated with Xylylene Diisocyanate?

A13: Like other diisocyanates, Xylylene Diisocyanate is a potential respiratory sensitizer and can cause allergic reactions upon inhalation or skin contact. Proper handling and safety measures are crucial when working with this compound. []

Q14: What is the hydrolysis product of Xylylene Diisocyanate, and does it raise any safety concerns?

A14: Xylylene Diisocyanate hydrolyzes rapidly and completely to 1,3-benzenedimethanamine in water and simulated gastric fluid. While 1,3-benzenedimethanamine has been tested for genotoxicity and found to be negative, the overall safety profile of Xylylene Diisocyanate and its degradation products requires careful consideration. []

Q15: Are there regulations governing the use of Xylylene Diisocyanate in food contact materials?

A15: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established specific migration limits for 1,3-benzenedimethanamine, the hydrolysis product of Xylylene Diisocyanate, in food contact applications. []

Q16: What are the environmental concerns related to Xylylene Diisocyanate?

A16: The potential environmental impact of Xylylene Diisocyanate, particularly its release and degradation in the environment, requires further investigation. Implementing effective waste management and recycling strategies for Xylylene Diisocyanate-containing materials is crucial to minimize any adverse ecological effects. []

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